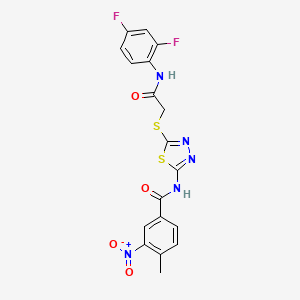
N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C18H13F2N5O4S2 and its molecular weight is 465.45. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hypoxia-Selective Cytotoxicity
The compound exhibits a notable role in the domain of cancer research due to its hypoxia-selective cytotoxic properties. It belongs to a class of hypoxia-selective cytotoxins (HSCs), which are designed to target and kill cancer cells more effectively under hypoxic conditions—a common characteristic of solid tumors. These compounds, by virtue of their selective toxicity under low oxygen conditions, offer a promising pathway for targeting tumor cells while sparing healthy tissues. The detailed synthesis and evaluation of these compounds' cytotoxicity under varying oxygen levels highlight their potential in cancer therapy, especially in tumors where hypoxia is a significant factor (Palmer et al., 1996).
Reductive Chemistry and Drug Development
Exploring the reductive chemistry of similar compounds provides insights into their mechanism of action, particularly how they are converted into more active or toxic forms within hypoxic cells. This understanding is crucial for the development of bioreductive drugs, which are activated in the low oxygen environments of solid tumors, thereby increasing their therapeutic window. Such studies not only shed light on the compounds' pharmacodynamics but also guide the design of novel anticancer agents with improved selectivity and potency (Palmer et al., 1995).
Photodynamic Therapy Applications
Innovative applications extend to the field of photodynamic therapy (PDT), where derivatives of thiadiazoles, structurally related to the subject compound, are used to synthesize photosensitizers with high singlet oxygen quantum yield. These photosensitizers, critical for the effectiveness of PDT, can generate reactive oxygen species upon light activation to induce cell death in cancerous tissues. The development of such compounds with remarkable photophysical and photochemical properties highlights the potential of thiadiazole derivatives in enhancing the efficacy of PDT for cancer treatment (Pişkin et al., 2020).
Antibacterial Activity
Further extending its utility beyond oncology, derivatives of this compound framework have shown promising results in combating bacterial infections. The synthesis of novel sulfonamides incorporating a thiadiazole moiety under solvent-free conditions led to compounds with significant antibacterial activity. Such research underscores the versatility of thiadiazole derivatives in addressing not only cancer but also infectious diseases, thereby contributing to the development of new therapeutic agents with broad-spectrum activity (Rafiee Pour et al., 2019).
Propiedades
IUPAC Name |
N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5O4S2/c1-9-2-3-10(6-14(9)25(28)29)16(27)22-17-23-24-18(31-17)30-8-15(26)21-13-5-4-11(19)7-12(13)20/h2-7H,8H2,1H3,(H,21,26)(H,22,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGVIVYBOJQSPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


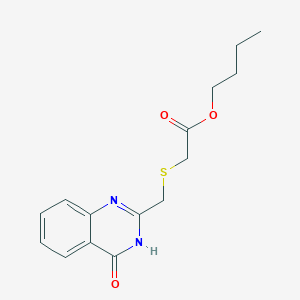
![Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2406517.png)
![Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B2406519.png)
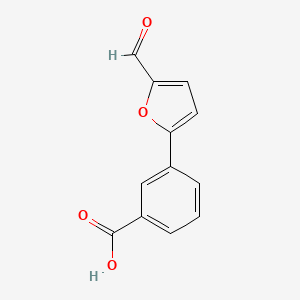

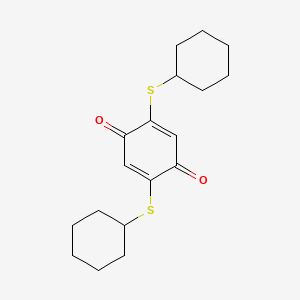
![N-[(3R,4R)-4-Hydroxypyrrolidin-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B2406528.png)
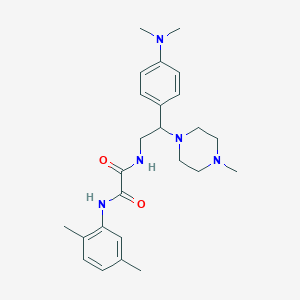
![4-(tert-butyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2406532.png)

![Tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2406534.png)
![1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione](/img/structure/B2406537.png)
![5-[(5-Methoxycarbonyl-2-methyl-3-furanyl)methoxy]-2-methyl-3-benzofurancarboxylic acid methyl ester](/img/structure/B2406538.png)